Cas no 1256246-49-7 (Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate)

Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate
- 1H-Indole-3-acetic acid, 5-methyl-α-oxo-, ethyl ester
- Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate
- Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate
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- MDL: MFCD18590958
Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | SY058562-5g |
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate |
1256246-49-7 | 95% | 5g |
¥5109.68 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | D052693-5g |
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate |
1256246-49-7 | 97% | 5g |
¥5873.00 | 2023-09-15 | |
eNovation Chemicals LLC | D776843-5g |
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate |
1256246-49-7 | 95% | 5g |
$650 | 2025-02-26 | |
eNovation Chemicals LLC | D776843-5g |
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate |
1256246-49-7 | 95% | 5g |
$650 | 2025-02-26 | |
eNovation Chemicals LLC | D776843-5g |
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate |
1256246-49-7 | 95% | 5g |
$650 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596459-5g |
Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate |
1256246-49-7 | 98% | 5g |
¥7634.00 | 2024-08-09 |
Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetateに関する追加情報
Comprehensive Overview of Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate (CAS No. 1256246-49-7)
Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate (CAS No. 1256246-49-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a 5-methylindole core coupled with an oxoacetate moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C13H13NO3, and molecular weight of 231.25 g/mol make it a valuable building block for designing bioactive molecules. Researchers frequently explore its applications in drug discovery, particularly for targeting neurological disorders and anti-inflammatory agents, aligning with current trends in precision medicine.
The compound’s indole-based scaffold is a hotspot in modern medicinal chemistry, as indole derivatives are known for their broad-spectrum biological activities. With the rising demand for small-molecule therapeutics, Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is often investigated for its potential role in enzyme inhibition and receptor modulation. Recent studies highlight its relevance in cancer research, where indole analogs are explored for their apoptosis-inducing properties. Additionally, its ester group enhances solubility, making it suitable for formulation development—a critical factor in pharmacokinetic optimization.
From a synthetic perspective, CAS No. 1256246-49-7 is typically prepared via Friedel-Crafts acylation or esterification reactions, with yields optimized through advanced catalytic methods. The compound’s purity (>98%) is crucial for high-throughput screening (HTS) in drug discovery pipelines. Its spectroscopic data (e.g., NMR, IR, and MS) are well-documented, aiding in quality control and structural verification. Notably, the 5-methyl substitution on the indole ring influences its electronic properties, which can be tailored for specific structure-activity relationship (SAR) studies.
In agrochemical applications, Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate is explored as a precursor for plant growth regulators and pesticide synergists. The indole nucleus’s resemblance to natural auxins makes it a candidate for sustainable agriculture innovations. With global shifts toward green chemistry, researchers are also investigating eco-friendly synthesis routes for this compound, such as microwave-assisted reactions or biocatalysis.
Market trends indicate growing interest in CAS No. 1256246-49-7 among contract research organizations (CROs) and academic labs, driven by its applicability in hit-to-lead optimization. FAQs surrounding this compound often revolve around its storage conditions (recommended: −20°C under inert atmosphere), supplier availability, and scalability for industrial production. Regulatory compliance (e.g., REACH, FDA guidelines) is another critical consideration for commercial use.
In summary, Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate (CAS No. 1256246-49-7) exemplifies the intersection of chemical innovation and biomedical demand. Its adaptability across drug development, agricultural science, and material research positions it as a compound of enduring relevance. Future directions may include computational modeling to predict its interactions with biological targets, further solidifying its role in next-generation therapeutics.
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